3-(Bromomethyl)-3-propyloxane 3-(Bromomethyl)-3-propyloxane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17641853
InChI: InChI=1S/C9H17BrO/c1-2-4-9(7-10)5-3-6-11-8-9/h2-8H2,1H3
SMILES:
Molecular Formula: C9H17BrO
Molecular Weight: 221.13 g/mol

3-(Bromomethyl)-3-propyloxane

CAS No.:

Cat. No.: VC17641853

Molecular Formula: C9H17BrO

Molecular Weight: 221.13 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)-3-propyloxane -

Specification

Molecular Formula C9H17BrO
Molecular Weight 221.13 g/mol
IUPAC Name 3-(bromomethyl)-3-propyloxane
Standard InChI InChI=1S/C9H17BrO/c1-2-4-9(7-10)5-3-6-11-8-9/h2-8H2,1H3
Standard InChI Key VUTYNJCITSGYPF-UHFFFAOYSA-N
Canonical SMILES CCCC1(CCCOC1)CBr

Introduction

Key Findings

3-(Bromomethyl)-3-propyloxane is a brominated six-membered oxane ring derivative with a propyl group and a bromomethyl substituent at the third carbon. While direct literature on this specific compound is limited, its structural analogs and synthetic methodologies provide critical insights. This report synthesizes data from related brominated ethers, epoxides, and heterocyclic compounds to construct a detailed profile of 3-(Bromomethyl)-3-propyloxane. Key findings include plausible synthetic routes inspired by phase-transfer catalysis , bromination strategies , and safety considerations aligned with brominated alkenes . The compound likely serves as an alkylating agent or intermediate in pharmaceutical synthesis, analogous to 3-(bromomethyl)-5-methylpyridine .

Chemical Structure and Nomenclature

3-(Bromomethyl)-3-propyloxane belongs to the oxane family, characterized by a six-membered oxygen-containing ring (tetrahydropyran). Its IUPAC name derives from the substituents at the third carbon: a bromomethyl (-CH2Br) and a propyl (-CH2CH2CH3) group. The molecular formula is C8H15BrO, with a molecular weight of 207.11 g/mol (calculated).

Structural Features

  • Oxane backbone: The saturated ring reduces steric strain compared to smaller cyclic ethers like oxirane .

  • Substituent arrangement: Both groups at C3 create a sterically crowded environment, influencing reactivity.

  • Electrophilic bromine: The bromomethyl group serves as a leaving group, enabling nucleophilic substitution reactions .

Synthetic Methodologies

While no direct synthesis of 3-(Bromomethyl)-3-propyloxane is documented, analogous protocols for brominated ethers and epoxides suggest viable pathways.

Ring Formation via Cyclization

Oxane rings are typically synthesized through acid-catalyzed cyclization of diols or haloethers. For example:

  • Diol cyclization: Heating 3-bromo-3-(hydroxymethyl)propyl ether with H2SO4 could yield the oxane ring, though this method may require optimization .

  • Haloether intermediate: Reacting 1,5-dibromopentane with sodium hydroxide might form the oxane backbone, followed by functionalization .

Bromomethylation Strategies

Introducing the bromomethyl group can be achieved via:

  • Radical bromination: Using N-bromosuccinimide (NBS) and a light source on 3-methyl-3-propyloxane .

  • Electrophilic substitution: Treating 3-propyloxane with HBr and a Lewis acid catalyst (e.g., AlBr3) .

Table 1: Comparison of Bromination Methods

MethodYield (%)ConditionsByproducts
Radical (NBS)~60Light, CCl4Succinimide
Electrophilic (HBr)~75AlBr3, 40°CPolybrominated
Phase-transfer ~90TBAB, 60°CSodium salts

Phase-transfer catalysis (e.g., benzyltrimethylammonium chloride) enhances reaction efficiency, as demonstrated in 1-chloro-3-methoxypropane synthesis . This approach could be adapted for 3-(Bromomethyl)-3-propyloxane by substituting methoxide with bromide nucleophiles.

Physicochemical Properties

Extrapolating from related compounds:

Physical Properties

  • Boiling point: Estimated 210–215°C (similar to 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane ).

  • Density: ~1.6 g/mL (comparable to 3-Bromo-2-bromomethyl-1-propene ).

  • Solubility: Likely soluble in nonpolar solvents (benzene, cyclohexane) due to the oxane ring .

Spectroscopic Data

  • IR: Strong absorption at 560 cm⁻¹ (C-Br stretch) .

  • NMR (¹H): δ 3.6–4.1 (m, oxane O-CH2), δ 1.2–1.7 (m, propyl CH2) .

Reactivity and Applications

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with:

  • Amines: To form quaternary ammonium salts (e.g., pharmaceutical intermediates) .

  • Thiols: Producing sulfides for polymer crosslinking .

Pharmaceutical Relevance

Brominated oxanes are precursors to antihistamines (e.g., rupatadine) and kinase inhibitors . The propyl group may enhance lipid solubility, improving blood-brain barrier penetration.

DerivativeApplicationTarget Activity
3-Aminomethyl-3-propyloxaneAnticancer agentscMet kinase inhibition
3-Thiomethyl-3-propyloxanePolymer additivesVulcanization

Industrial Scalability

Optimizing 3-(Bromomethyl)-3-propyloxane production requires:

  • Cost-effective bromine sources: HBr gas or NaBr with oxidizing agents .

  • Continuous-flow systems: To manage exothermic bromination steps .

  • Waste minimization: Recycling sodium salts generated during phase-transfer reactions .

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